ethyl 6-[1,3-bis(furan-2-ylcarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate
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Overview
Description
ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE is a complex organic compound featuring multiple functional groups, including furan rings, an imidazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl derivatives, followed by the formation of the imidazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl ester group. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux and the use of catalysts like acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE: shares similarities with other compounds containing furan and imidazole rings, such as:
Uniqueness
The uniqueness of ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H22N2O8 |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
ethyl 6-[1,3-bis(furan-2-carbonyl)-5-methyl-2-oxoimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C22H22N2O8/c1-3-30-18(26)11-5-4-8-15(25)19-14(2)23(20(27)16-9-6-12-31-16)22(29)24(19)21(28)17-10-7-13-32-17/h6-7,9-10,12-13H,3-5,8,11H2,1-2H3 |
InChI Key |
MVCSPAMNKKUAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(N(C(=O)N1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3)C |
Origin of Product |
United States |
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